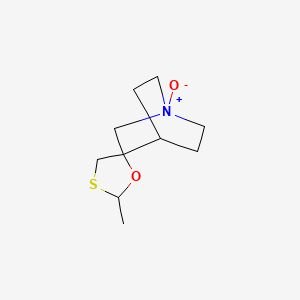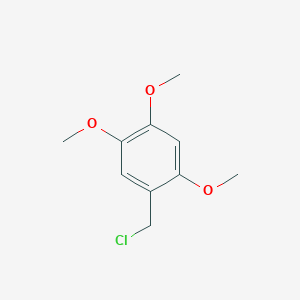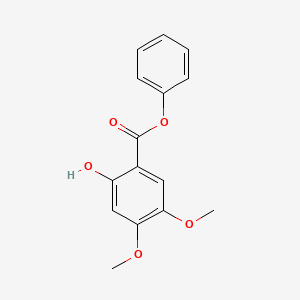
Cevimeline N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cevimeline N-Oxide is a derivative of Cevimeline . Cevimeline is a synthetic analog of the natural alkaloid muscarine with a particular agonistic effect on M1 and M3 receptors . It is used in the treatment of dry mouth and Sjögren’s syndrome .
Molecular Structure Analysis
The molecular formula of Cevimeline N-Oxide is C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da . The ChemSpider ID for Cevimeline N-Oxide is 52084231 .Physical And Chemical Properties Analysis
Cevimeline N-Oxide has a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 215.09799996 g/mol, and the molecular weight is 215.31 g/mol .科学的研究の応用
Treatment of Xerostomia in Sjögren’s Syndrome : Cevimeline is effective in treating xerostomia and xerophthalmia (dry eyes) associated with Sjögren’s syndrome. It has shown significant improvement in oral health and quality of life for patients with this condition (Leung et al., 2008).
Postirradiation Xerostomia in Head and Neck Cancer : In patients who developed xerostomia after radiotherapy for head and neck cancer, cevimeline significantly improved dry mouth symptoms. It was observed to increase unstimulated salivary flow without significantly impacting stimulated salivary flow (Chambers et al., 2007).
Mechanism of Action in Salivary Secretion : Cevimeline induces monophasic salivation through specific activation of Na+/H+ exchange, suggesting a unique mechanism of promoting saliva secretion (Kondo et al., 2011).
Potential in Alzheimer’s Disease Treatment : Cevimeline may have potential in treating Alzheimer’s disease. It has shown improvement in experimentally induced cognitive deficits in animal models and influences tau pathology and amyloid-β levels (Olekšák et al., 2021).
Regulation of Aquaporins in Salivary Glands : Chronic administration of cevimeline affects the localization of aquaporins in the salivary glands, which are essential for saliva secretion. This indicates its role in maintaining salivation in Sjögren's syndrome (Nakamura et al., 2013).
Effect on Salivary Components : Cevimeline has been observed to augment not only the salivary flow rate but also the secretion rate of digestive and defense factors in saliva, which could be beneficial in preventing oral infections in Sjögren syndrome patients (Suzuki et al., 2005).
Comparative Effects with Pilocarpine : Cevimeline and pilocarpine, both muscarinic receptor agonists, have been compared for their effects on salivary mechanisms. Cevimeline showed a slower onset of activation and longer duration of salivation, with increased pressor response at higher doses (Ono et al., 2012).
Long-term Safety in Postirradiation Xerostomia Treatment : Cevimeline was found to be generally well-tolerated over a 52-week period in subjects with xerostomia secondary to radiotherapy for cancer in the head-and-neck region, showing improvement in dry mouth symptoms (Chambers et al., 2007).
Safety And Hazards
将来の方向性
Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has also demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although Cevimeline has not been approved by the FDA for use among Alzheimer’s disease patients and there is a lack of clinical studies confirming and extending this finding, it might represent a breakthrough in the treatment of Alzheimer’s disease . The potential of Cevimeline N-Oxide in this context remains to be explored.
特性
IUPAC Name |
2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHPWWQQISZCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747306 |
Source


|
| Record name | 2'-Methyl-4-oxospiro[4lambda~5~-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cevimeline N-Oxide | |
CAS RN |
469890-14-0 |
Source


|
| Record name | 2'-Methyl-4-oxospiro[4lambda~5~-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cevimeline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)




